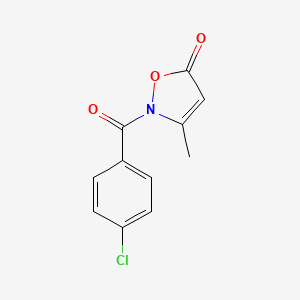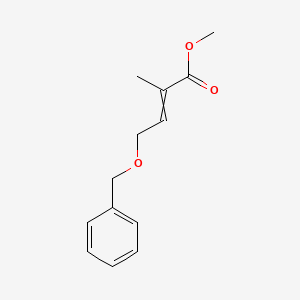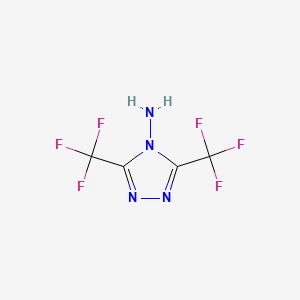![molecular formula C8H16Cl2S2 B14340852 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane CAS No. 93208-35-6](/img/structure/B14340852.png)
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane is an organosulfur compound characterized by the presence of two chlorine atoms and a disulfide linkage
Métodos De Preparación
The synthesis of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane typically involves the reaction of 1-chloro-2-methylpropane with sulfur dichloride in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired disulfide linkage. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other sulfur-containing compounds. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane involves its interaction with molecular targets through its disulfide linkage and chlorine atoms. The compound can form covalent bonds with thiol groups in proteins and enzymes, potentially altering their function and activity. This interaction is crucial in understanding its biological and therapeutic effects.
Comparación Con Compuestos Similares
1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane can be compared with other disulfide-containing compounds, such as:
Dimethyl disulfide: A simpler disulfide compound with two methyl groups.
Di-tert-butyl disulfide: A disulfide with bulkier tert-butyl groups.
Bis(2-chloroethyl) disulfide: A compound with two chloroethyl groups.
Propiedades
Número CAS |
93208-35-6 |
|---|---|
Fórmula molecular |
C8H16Cl2S2 |
Peso molecular |
247.3 g/mol |
Nombre IUPAC |
1-chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane |
InChI |
InChI=1S/C8H16Cl2S2/c1-5(2)7(9)11-12-8(10)6(3)4/h5-8H,1-4H3 |
Clave InChI |
JBBMAIIMJIADQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(SSC(C(C)C)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







silane](/img/structure/B14340799.png)

![2,2'-[Piperazine-1,4-diylbis(methylene)]bis(4,6-dimethylphenol)](/img/structure/B14340807.png)






